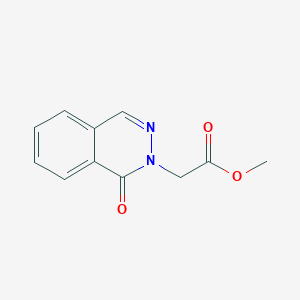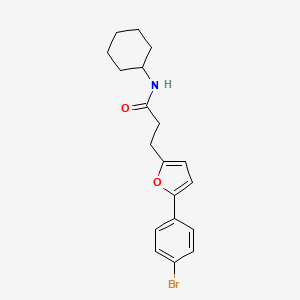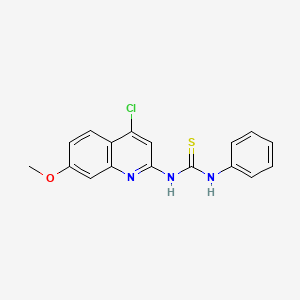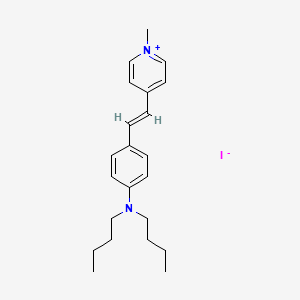![molecular formula C16H14BrCl3N2O2 B11944015 4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)
4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE is a synthetic organic compound characterized by the presence of bromine, trichloroethyl, and methoxyphenylamino groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE typically involves multiple steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of a suitable precursor with trichloroacetyl chloride under anhydrous conditions to form the trichloroethyl intermediate.
Amination Reaction: The intermediate is then reacted with 4-methoxyaniline in the presence of a base such as triethylamine to form the 4-methoxyphenylamino derivative.
Bromination: The final step involves the bromination of the benzamide core using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as amines or alcohols.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Materials Science: Use in the synthesis of novel materials with unique properties.
Chemical Biology: Study of its interactions with biomolecules and potential as a chemical probe.
Mécanisme D'action
The mechanism of action of 4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-HYDROXY-PHENYLAMINO)-ETHYL)-BENZAMIDE: Similar structure but with a hydroxy group instead of a methoxy group.
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of bromine, trichloroethyl, and methoxyphenylamino groups provides distinct properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C16H14BrCl3N2O2 |
|---|---|
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
4-bromo-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14BrCl3N2O2/c1-24-13-8-6-12(7-9-13)21-15(16(18,19)20)22-14(23)10-2-4-11(17)5-3-10/h2-9,15,21H,1H3,(H,22,23) |
Clé InChI |
MDXHDWCQUWRPFP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)



![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)





![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
